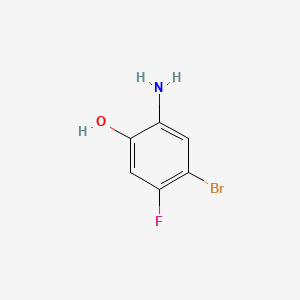

2-Amino-4-bromo-5-fluorophenol

Beschreibung

Contextualization within Halogenated Phenols and Aminophenols Research

The study of halogenated phenols and aminophenols constitutes a significant area within organic chemistry, largely due to their roles as versatile intermediates in the synthesis of a wide array of functional molecules. Halogenated phenols, characterized by a hydroxyl group and one or more halogen atoms on a benzene (B151609) ring, are of interest for their modified acidity and reactivity, which are leveraged in creating agrochemicals and pharmaceuticals. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. sigmaaldrich.cn

Aminophenols, which contain both amino and hydroxyl functional groups, are fundamental building blocks, particularly for heterocyclic compounds. iucr.org The ortho-aminophenol scaffold, for instance, is a classic precursor for the synthesis of benzoxazoles, a privileged structure in medicinal chemistry found in numerous bioactive compounds. iucr.orgossila.com The reactivity of both the amino and hydroxyl groups allows for a variety of cyclization and condensation reactions, making aminophenols indispensable in the dye and pharmaceutical industries.

Significance of 2-Amino-4-bromo-5-fluorophenol in Contemporary Organic and Medicinal Chemistry

This compound (CAS No. 1016234-89-1) emerges as a compound of significant interest by combining the key features of both halogenated phenols and aminophenols into a single, highly functionalized molecule. Its importance lies in its potential as a specialized building block for complex molecular architectures.

The significance of this specific compound can be attributed to its unique substitution pattern:

The o-aminophenol core provides a reactive platform for constructing benzoxazole (B165842) and other related heterocyclic systems. ossila.com

The fluorine atom at the 5-position is a common feature in modern drug design. Fluorine substitution can enhance metabolic stability, improve binding to biological targets, and modulate the compound's lipophilicity and bioavailability.

The bromine atom at the 4-position acts as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, serves as a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the controlled introduction of aryl, alkyl, or amino groups, enabling the construction of complex molecules from this simple phenolic core.

The combined electronic effects of the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen atoms create a unique reactivity profile. This compound is commercially available and is noted as a building block for protein degraders, a cutting-edge area of medicinal chemistry. calpaclab.com

Scope and Objectives of the Academic Review

This review aims to provide a focused and scientifically rigorous overview of this compound. The objective is to consolidate the available information regarding its chemical properties, plausible synthetic routes, and its established and potential applications as a building block in organic and medicinal chemistry. This article will present detailed research findings based on available data and will adhere strictly to the scientific facts concerning this compound, without delving into dosage or safety profiles.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHWQPZDBGSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653397 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016234-89-1 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-Amino-4-bromo-5-fluorophenol

Traditional synthetic routes to this compound rely on a series of well-understood organic reactions, starting from simpler, commercially available precursors. These pathways are characterized by sequential functionalization of the aromatic ring.

The construction of this compound often commences with a fluorinated phenol (B47542) or aniline (B41778) derivative. A common strategy involves the bromination of 2-amino-4-fluorophenol (B1270792). In this approach, an electrophilic brominating agent is used to install the bromine atom at the position para to the amino group and ortho to the hydroxyl group, directed by the activating nature of these substituents.

Alternatively, a synthesis can begin with a precursor like 4-chloro-3-fluorophenol. This route involves a nitration step, where a nitro group is introduced onto the ring, followed by a reduction of the nitro group to form the primary amine. For instance, nitration with nitric and sulfuric acids can yield 4-chloro-3-fluoro-2-nitrophenol, which is then reduced to 2-amino-4-chloro-5-fluorophenol (B2890978) using reagents like stannous chloride (SnCl₂) in hydrochloric acid, often achieving yields greater than 85%. While this example results in a chlorinated analogue, the principles are directly transferable to the synthesis of the bromo-derivative by starting with the appropriate bromo-fluoro precursor.

A general pathway can be summarized as:

Starting Material: A suitably substituted fluorophenol or fluoroaniline.

Halogenation: Introduction of a bromine atom at the desired position.

Nitration: Introduction of a nitro group, which acts as a precursor to the amine.

Reduction: Conversion of the nitro group to an amino group.

The specific sequence of these steps is critical to achieve the correct isomer.

Achieving the correct substitution pattern on the aromatic ring, known as regioselectivity, is a central challenge in synthesizing this compound. The hydroxyl and amino groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. Therefore, direct bromination of 2-amino-5-fluorophenol (B134415) requires carefully controlled conditions to selectively yield the 4-bromo isomer.

Various techniques have been developed for the regioselective halogenation of phenols and anilines. The choice of brominating agent and reaction conditions is paramount. N-bromosuccinimide (NBS) is a frequently used reagent that offers milder reaction conditions compared to elemental bromine. The regioselectivity of the bromination can be further influenced by the choice of solvent and the use of catalysts. For example, acid catalysts like p-toluenesulfonic acid (pTsOH) can enhance the rate and selectivity of the reaction. mdpi.com Research has shown that conducting the bromination of para-substituted phenols with NBS in ACS-grade methanol (B129727) with a catalytic amount of pTsOH can lead to high yields of the ortho-brominated product. mdpi.com

Mechanochemical methods, which involve grinding reagents together, have also emerged as a green alternative for regioselective halogenation. Using polyethylene (B3416737) glycol (PEG-400) as a liquid-assisted grinding auxiliary with N-halosuccinimides can provide excellent yields and high para-selectivity for mono- and di-halogenations of phenols and anilines in a short time frame without the need for a metal catalyst. beilstein-journals.org

The final step in many synthetic routes to this compound involves the reduction of a nitrophenol intermediate. This transformation is a cornerstone of aromatic amine synthesis. A common and effective method is the use of metal catalysts, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel, under a hydrogen atmosphere (catalytic hydrogenation). This method is generally clean and produces high yields.

Another widely used method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This method is particularly useful for laboratory-scale synthesis due to its reliability and effectiveness, even with complex substrates. The reaction proceeds by the transfer of electrons from the Sn(II) ion to the nitro group.

A broader, related concept is the Borch reductive amination, which typically involves the reaction of an aldehyde or ketone with an amine to form an imine, followed by reduction. alfa-chemistry.com While not directly a method for nitro reduction, it highlights the use of specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective and can tolerate a variety of functional groups. alfa-chemistry.com The principles of selective reduction are applicable in the context of complex molecules where other reducible groups might be present. The catalytic hydrogenation of nitroarenes to form aminophenols is a well-established industrial process, often utilizing platinum catalysts on a carbon support in an acidic medium to facilitate the rearrangement of the intermediate hydroxylamine (B1172632) to the desired p-aminophenol. google.com

Advanced Synthetic Approaches and Innovations

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These innovations are increasingly being applied to the synthesis of complex aromatic compounds like this compound.

Transition metal catalysis, particularly using copper, has become a powerful tool for forming carbon-heteroatom bonds. Copper-catalyzed reactions are especially relevant for the synthesis of aminophenols and their derivatives. For example, Ullmann-type coupling reactions, which use copper catalysts, are frequently employed for the synthesis of meta-aminophenol derivatives from meta-halophenols. mdpi.comnih.gov

More advanced strategies include copper-catalyzed cascade reactions. One such method involves the nih.govnih.gov-rearrangement of N-alkoxy-2-methylanilines to generate meta-aminophenol derivatives, a process that overcomes the typical ortho/para selectivity of electrophilic substitution. mdpi.comnih.gov Researchers have also developed methods for the direct synthesis of 2-aminophenol (B121084) derivatives from readily available nitroarenes by merging excited-state copper catalysis with the reactivity of triplet nitroarenes. nih.gov This innovative approach provides a streamlined protocol under mild conditions. nih.gov Furthermore, copper(I)-catalyzed N- and O-arylation reactions have been developed to synthesize N-aryl phenoxazines from 2-aminophenols in a two-step process. rsc.org These catalytic systems often exhibit high functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive use of protecting groups. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly guiding the development of new synthetic routes for compounds like this compound. Key aspects include the use of safer solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents. royalsocietypublishing.org

One major focus is the replacement of hazardous solvents. Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally persistent. matanginicollege.ac.in Green alternatives include water, supercritical fluids like CO₂, and ionic liquids. royalsocietypublishing.orgmatanginicollege.ac.in For instance, microwave-assisted organic reactions have been successfully performed in water, reducing the need for volatile organic compounds (VOCs). matanginicollege.ac.in

In the context of halogenation, mechanochemistry offers a significant green advantage by eliminating the need for bulk solvents. beilstein-journals.org As mentioned earlier, the use of liquid-assisted grinding with PEG-400 for the bromination of phenols is a prime example of a green synthetic method. beilstein-journals.org This approach not only reduces waste but also often leads to shorter reaction times and simpler product isolation. beilstein-journals.org

Furthermore, the use of catalysts is a core principle of green chemistry as it allows for reactions with higher atom economy. royalsocietypublishing.org The catalytic strategies discussed previously, particularly those using copper, align with this principle by enabling reactions with high efficiency and selectivity, thereby minimizing the formation of byproducts. mdpi.comnih.govnih.govnih.govrsc.org Avoiding unnecessary derivatization, such as the use of protecting groups, is another key green principle that can be achieved through the development of highly selective catalytic systems. matanginicollege.ac.in

Purification and Isolation Methodologies for Research-Grade Material

Achieving high purity is essential for the reliable use of this compound in research and development. Several methodologies are employed to purify the crude product to research-grade material, which is typically defined as having a purity of ≥97%. The choice of method depends on the nature and quantity of impurities present after synthesis.

Recrystallization is a common and effective technique for purifying solid compounds. For this compound, a typical solvent system for recrystallization is a mixture of ethanol (B145695) and water. The crude solid is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. The formation of a hydrochloride salt can improve the compound's stability and crystallinity, making it more amenable to purification by recrystallization and easier to handle for storage.

Column Chromatography is a widely used method for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel is the standard stationary phase. chemicalbook.com A solvent system, or mobile phase, consisting of an ethyl acetate (B1210297)/hexane gradient is used to elute the compound from the column. This technique is highly effective for removing both more polar and less polar impurities. Flash chromatography, a variation that uses pressure to speed up the solvent flow, is often employed to reduce purification time. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) , particularly preparative reverse-phase HPLC, is used for achieving very high purity or for isolating products from complex reaction mixtures. researchgate.net In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. This method is valuable for separating isomers or closely related compounds that are difficult to resolve by other means. researchgate.net Analytical HPLC is also used to confirm the purity of the final product by comparing it to an authentic reference sample. gavinpublishers.com

Table 2: Purification Methodologies for this compound

| Method | Stationary Phase | Mobile Phase / Solvent | Purpose |

|---|---|---|---|

| Recrystallization | Not Applicable | Ethanol/Water | Bulk purification of solid material. |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane Gradient | Removal of synthetic byproducts. chemicalbook.com |

| Preparative HPLC | Reverse-Phase C18 | Acetonitrile (B52724)/Water or Methanol/Water | High-purity isolation, separation of isomers. researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Aromatic Substitution Reactivity Profiles

The susceptibility of the benzene (B151609) ring in 2-Amino-4-bromo-5-fluorophenol to electrophilic attack is a complex function of the combined influence of its substituents.

The reactivity of a substituted benzene ring towards electrophilic aromatic substitution (EAS) is determined by the cumulative electronic effects of all substituents present. msu.eduuomustansiriyah.edu.iq The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating groups, primarily due to their strong electron-donating resonance effects, which outweigh their electron-withdrawing inductive effects. libretexts.orguobabylon.edu.iq They direct incoming electrophiles to the ortho and para positions. Conversely, halogens like bromine (-Br) and fluorine (-F) are deactivating groups because their strong electron-withdrawing inductive effect overcomes their weaker electron-donating resonance effect. uomustansiriyah.edu.iqlibretexts.orguobabylon.edu.iq Despite being deactivators, they are also ortho-, para-directors. uomustansiriyah.edu.iqlibretexts.org

The available positions for substitution are C3 and C6.

Position C6: This position is ortho to the strongly activating amino group and meta to the hydroxyl group. It is also meta to the bromine and para to the fluorine.

Position C3: This position is ortho to the hydroxyl group and meta to the amino group. It is also ortho to the bromine and meta to the fluorine.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OH | C1 | Electron-withdrawing | Strong electron-donating | Activating | Ortho, Para |

| -NH₂ | C2 | Electron-withdrawing | Strong electron-donating | Strongly Activating | Ortho, Para |

| -Br | C4 | Strong electron-withdrawing | Weak electron-donating | Deactivating | Ortho, Para |

| -F | C5 | Strong electron-withdrawing | Weak electron-donating | Deactivating | Ortho, Para |

Reactions Involving Phenolic Hydroxyl and Aromatic Amino Groups

The nucleophilic character of the phenolic hydroxyl and aromatic amino groups allows them to participate in a variety of important chemical transformations, including alkylation, acylation, diazotization, and condensation reactions. vulcanchem.comcymitquimica.com

Both the amino and hydroxyl groups of this compound can undergo alkylation and acylation. vulcanchem.com

Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, can form amides at the amino group and esters at the hydroxyl group. The relative reactivity of the two groups can often be controlled by the reaction conditions. For example, the amino group is generally more nucleophilic than the hydroxyl group and may react preferentially under neutral or slightly basic conditions.

Alkylation: Similarly, alkylating agents like alkyl halides can react to form ethers at the phenolic oxygen and secondary or tertiary amines at the nitrogen. vulcanchem.com These reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures.

The primary aromatic amino group at the C2 position can be converted into a diazonium salt ([Ar-N₂]⁺) through a process called diazotization. vulcanchem.comwikipedia.org This reaction is typically carried out by treating the aminophenol with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). wikipedia.org

The resulting diazonium salt is a highly valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group and can be displaced by a wide array of nucleophiles. wikipedia.org This allows for the introduction of various functionalities onto the aromatic ring. Notable transformations include:

Sandmeyer Reaction: Replacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts. researchgate.net

Schiemann Reaction: Replacement with fluorine (-F) via thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Hydroxylation: Replacement with a hydroxyl group (-OH) by heating the diazonium salt in an aqueous acidic solution. wikipedia.org

Deamination: Replacement with hydrogen (-H) using reducing agents like hypophosphorous acid (H₃PO₂).

The ortho-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of important heterocyclic systems. ossila.comsmolecule.com

Schiff Bases: The amino group can react with aldehydes or ketones in a condensation reaction to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. rsc.orgijpbs.com For instance, the reaction of 5-bromo-3-fluoro-2-hydroxybenzaldehyde (B1273059) with an aromatic diamine yields a Schiff base. iucr.org These compounds are significant ligands in coordination chemistry and as intermediates in organic synthesis. ijpbs.com

Benzoxazoles: These five-membered heterocyclic compounds can be synthesized by the condensation and subsequent cyclization of 2-aminophenols with various reagents such as carboxylic acids, aldehydes, or β-diketones. ijpbs.comorganic-chemistry.org The reaction often requires a catalyst, such as a Brønsted acid or a metal salt like copper iodide (CuI), and may be promoted by heat or microwave irradiation. organic-chemistry.orgmdpi.com The substituents on the 2-aminophenol (B121084), including bromo and chloro groups, are generally well-tolerated in these cyclization reactions. organic-chemistry.org

Benzoxazines: This class of six-membered heterocyclic compounds can also be prepared from 2-aminophenols. A common method involves the reaction of a 2-aminophenol with chloroacetyl chloride to form an intermediate that cyclizes to a 4H-benzo msu.eduoxazin-3-one. researchgate.net Another route involves a Mannich-type condensation with a primary amine and formaldehyde. researchgate.net

Table 2: Examples of Condensation Reactions for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Typical Conditions |

| 2-Aminophenol | Aldehyde | Benzoxazole (B165842) | Acid catalyst (e.g., samarium triflate), aqueous medium. organic-chemistry.org |

| 2-Aminophenol | β-Diketone | 2-Substituted Benzoxazole | Brønsted acid (TsOH·H₂O) and CuI, acetonitrile (B52724), 80°C. organic-chemistry.org |

| 2-Aminophenol | Aldehyde/Ketone | Schiff Base | Reflux in ethanol (B145695), often with a catalytic amount of acid. ijpbs.comiucr.org |

| 2-Aminophenol | Chloroacetyl chloride | Benzoxazinone | Base (e.g., K₂CO₃), followed by cyclization. researchgate.net |

Redox Chemistry and Catalytic Applications

The functional groups on this compound endow it with specific redox properties and make it a useful building block in catalytic chemistry.

Redox Chemistry: The phenolic moiety is susceptible to oxidation. Under the influence of oxidizing agents, phenols can be converted to quinones. ambeed.com The amino group can also participate in oxidative processes, such as oxidative coupling. Conversely, reduction reactions can target the halogen atoms, potentially removing them via catalytic hydrogenation.

Catalytic Applications: While the compound itself is not typically a catalyst, its functional groups make it a key precursor for ligands and more complex molecules used in catalysis. The bromine atom at the C4 position is particularly useful for engaging in metal-catalyzed cross-coupling reactions. vulcanchem.com Reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig amination (using amines) are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions rely on a palladium or copper catalyst to couple the aryl bromide with a suitable partner, making this compound a versatile scaffold for elaborating molecular complexity. ossila.com

Mechanistic Studies of Redox Processes in Aminophenol Derivatives

The redox behavior of aminophenols is characterized by the oxidation of the amino and hydroxyl groups. The electrochemical oxidation of aminophenols typically proceeds in a stepwise manner, involving the formation of radical cations and quinoneimine species. The specific pathway and the stability of the intermediates are highly dependent on the substitution pattern of the aromatic ring.

In the case of this compound, the electron-withdrawing nature of the halogen substituents would likely increase the oxidation potential compared to unsubstituted aminophenol. The oxidation process is expected to initiate with a one-electron transfer from the aminophenol to form a radical cation. This can be followed by a second one-electron oxidation to yield a cation, which can then be attacked by a nucleophile. The presence of both bromo and fluoro substituents would influence the electron distribution in the aromatic ring, thereby affecting the stability and subsequent reactions of these intermediates.

Studies on related halogenated phenols have shown that electrochemical oxidation can lead to the formation of various products, including quinones and dimers. For instance, the electrochemical oxidation of p-aminophenol has been shown to produce a semi-quinoneimine radical, which can then dimerize or undergo further oxidation. A similar pathway can be postulated for this compound, where the resulting quinoneimine could be susceptible to nucleophilic attack or polymerization.

Table 1: Postulated Redox Intermediates of this compound

| Intermediate | Description |

| Radical Cation | Formed by the initial one-electron oxidation. |

| Quinoneimine | Formed after a two-electron oxidation process. |

| Dimer | Resulting from the coupling of two radical cation intermediates. |

C-H Amination and Related Transition Metal-Catalyzed Transformations

C-H amination represents a powerful tool for the direct introduction of nitrogen-containing functional groups into aromatic systems. For phenol (B47542) derivatives, the hydroxyl group can direct the amination to the ortho position. However, the electronic nature of the substrate plays a crucial role. While electron-rich phenols are generally good substrates for C-H amination, electron-deficient phenols can be more challenging.

In the context of this compound, the presence of the electron-withdrawing halogens makes the aromatic ring relatively electron-deficient. This could necessitate the use of more reactive aminating agents or specific catalytic systems. Transition metal catalysts, particularly those based on rhodium and iridium, have been shown to facilitate the amination of phenols. These reactions often proceed through the formation of a metal-phenoxide complex, which then undergoes reaction with the aminating agent.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also highly relevant for modifying aminophenol structures. The bromine atom at the C-4 position of this compound provides a handle for such transformations, allowing for the introduction of various aryl or alkylamino groups. The choice of ligand is critical in these reactions to achieve high yields and selectivity.

Recent advancements have also explored photocatalytic methods for the amination of halogenated phenols, offering a milder alternative to traditional transition-metal catalysis. These methods often involve the generation of radical intermediates under visible light irradiation.

Halogenation and Dehalogenation Reactions

The halogen substituents on this compound are not merely spectators and can actively participate in chemical reactions.

Halogenation: Further halogenation of the ring is possible, although the existing substituents will direct the position of the incoming electrophile. The activating amino and hydroxyl groups would direct an incoming electrophile to the remaining vacant position, ortho to the amino group and meta to the hydroxyl group (C-6 position). However, the steric hindrance from the adjacent fluorine and the deactivating effect of the halogens might make this reaction challenging. Catalyst-controlled regioselective chlorination of phenols has been achieved using Lewis basic selenoether catalysts, which could potentially be applied here.

Dehalogenation: Reductive dehalogenation can remove the bromine or fluorine atoms. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, making selective debromination the more likely outcome. This can be achieved using various reducing agents, often in the presence of a palladium catalyst and a hydrogen source.

Halogen exchange reactions, also known as Finkelstein reactions, could potentially replace the bromine with another halogen. Copper-catalyzed halogen exchange has been reported for aryl halides.

Enzymatic dehalogenation of halogenated phenols has also been studied. For instance, cytochrome P450 has been shown to catalyze the dehalogenation of 4-halogenated anilines to 4-aminophenol (B1666318). While not a synthetic laboratory method, this highlights the potential for biological systems to modify such compounds.

Table 2: Potential Halogenation and Dehalogenation Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| Bromination | Br₂ / Lewis Acid | 2-Amino-4,6-dibromo-5-fluorophenol |

| Debromination | H₂, Pd/C | 2-Amino-5-fluorophenol (B134415) |

| Halogen Exchange | NaI, CuI, ligand | 2-Amino-5-fluoro-4-iodophenol |

Spectroscopic and Structural Characterization Techniques in Research

Advanced Spectroscopic Analyses

Spectroscopic methods provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei. For 2-Amino-4-bromo-5-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR are instrumental in confirming the substitution pattern on the phenol (B47542) ring.

¹H NMR spectra are used to identify and resolve the chemical shifts of the aromatic and amine protons. The aromatic protons typically appear in the range of δ 6.5–7.5 ppm. The specific splitting patterns and coupling constants provide definitive evidence for the relative positions of the substituents.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment. For instance, carbons attached to electronegative atoms like bromine, fluorine, and oxygen will be deshielded and appear at higher chemical shifts.

¹⁹F NMR is particularly valuable for fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and highly sensitive. imperial.ac.uk This technique can confirm the presence and electronic environment of the fluorine atom on the aromatic ring. The coupling between ¹⁹F and neighboring ¹H or ¹³C nuclei can further solidify the structural assignment.

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|---|

| ¹H | This compound | 6.5 - 7.5 (Aromatic H) | Resolves amino and aromatic protons. |

| ¹³C | Halogenated Phenols | Variable | Confirms substitution patterns. |

| ¹⁹F | Fluorinated Aromatics | Variable | Identifies fluorine environments. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify functional groups and investigate electronic transitions within the molecule.

IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (O-H) and amino (N-H) functional groups. The O-H stretch of the phenolic group is typically observed as a broad band around 3300 cm⁻¹, while the N-H stretches of the primary amine appear in the region of 3400 cm⁻¹. The C-Br and C-F stretching vibrations are also expected to be present in the fingerprint region of the spectrum.

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the aromatic ring. The absorption maxima (λ_max) are influenced by the substituents on the ring. The amino, bromo, and fluoro groups can cause shifts in the absorption bands compared to unsubstituted phenol. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra. researchgate.net

| Spectroscopic Technique | Functional Group | Characteristic Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H (phenolic) | ~3300 (broad) |

| N-H (amine) | ~3400 | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Aromatic π-system | Dependent on solvent and substitution |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can validate the molecular ion peak and confirm the molecular formula of this compound (C₆H₅BrFNO), which has a molecular weight of approximately 206.01 g/mol . The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in the identification of the compound.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular geometry and conformational analysis of crystalline compounds. By growing a suitable single crystal of this compound, its exact three-dimensional structure can be determined. This technique reveals intramolecular hydrogen bonding, such as between the phenolic hydroxyl group and the adjacent amino group, which can influence the molecule's conformation. The data obtained from SCXRD, including atomic coordinates and thermal parameters, allows for the accurate measurement of bond lengths and angles, providing a detailed picture of the molecular architecture. researchgate.netiucr.org

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern the packing of molecules within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into close intermolecular contacts. The analysis generates a three-dimensional surface, color-coded to highlight different types of interactions, and two-dimensional "fingerprint plots" that summarize these interactions quantitatively.

While specific Hirshfeld surface analysis data for this compound is not extensively published, studies on structurally similar compounds provide a strong indication of the expected interactions. For instance, the analysis of a related derivative, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, reveals the nature of the forces at play. ugr.es The roles of various intermolecular interactions in the crystal packing of such compounds can be clarified using this technique. researchgate.net

The analysis typically decomposes the Hirshfeld surface into contributions from different atom-to-atom contacts. For halogenated phenols and anilines, common interactions include hydrogen bonding (O–H···O, N–H···O, N–H···N), halogen bonds (Br···O, Br···N), and weaker contacts like van der Waals forces (H···H, C···H, and π–π stacking). researchgate.netnih.gov Red spots on the generated d-norm surfaces indicate close intermolecular contacts, such as hydrogen bonds. erciyes.edu.tr

The fingerprint plots provide a percentage contribution for each type of interaction, which helps in understanding the hierarchy of forces stabilizing the crystal structure. In related brominated molecules, H···H contacts often account for the largest portion of the surface, followed by C···H/H···C, and contacts involving the halogen atoms like Br···H/H···Br. nih.govmdpi.com

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Structurally Related Brominated Compound nih.gov

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 37.9 |

| C···H/H···C | 18.4 |

| Br···H/H···Br | 13.3 |

| N···H/H···N | 11.5 |

| O···H/H···O | 10.0 |

This data is for 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and is presented to illustrate the typical interactions in a related molecular environment. nih.gov

Chromatographic Methods for Analytical Purity and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, by-products, and other impurities during its synthesis and analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are the predominant methods for assessing the purity of non-volatile organic compounds like this compound. Commercial suppliers often provide HPLC or UPLC data to certify the purity of the compound. bldpharm.combldpharm.com

These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For compounds like this compound, reversed-phase HPLC is commonly employed.

Typical HPLC/UPLC Analytical Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is frequently used for separating aromatic amines and phenols due to its hydrophobic nature.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to elute the compounds.

Detection: A UV detector is used, often set at a wavelength around 254 nm, where the benzene (B151609) ring exhibits strong absorbance.

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: General HPLC/UPLC Parameters for Analysis of Related Aromatic Intermediates

| Parameter | Typical Setting | Purpose |

| Column | C18, Reversed-Phase | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol (B129727) | Elution of the analyte from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV, 254 nm | Quantifies the analyte based on UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for purity assessment, particularly for volatile or semi-volatile compounds. While phenols can be analyzed directly, they sometimes require derivatization to increase their volatility and thermal stability, and to improve peak shape. epa.gov

In the synthesis of this compound, GC is often used to determine the purity of its precursors. For example, the purity of 2-Bromo-4-fluorophenol, an intermediate, has been successfully determined by GC analysis. guidechem.compatsnap.com One report confirms a purity of 94% for this precursor using GC. guidechem.com The analysis of the final product, this compound, may also be feasible, potentially after a derivatization step where the amino and hydroxyl groups are converted to less polar ethers or esters. epa.gov

Table 3: Reported Gas Chromatography Purity Data for a Key Precursor

| Compound | Analytical Method | Reported Purity (%) | Source |

| 2-Bromo-4-fluorophenol | Gas Chromatography (GC) | 94 | guidechem.compatsnap.com |

Based on a comprehensive search of available scientific literature, specific computational and theoretical chemistry studies focusing solely on this compound are not presently available. Research employing methodologies such as Density Functional Theory (DFT) to analyze the molecular geometry, electronic structure, spectroscopic properties, and other parameters outlined in the query has been conducted on structurally related compounds, including various fluorophenols, bromophenols, and other substituted aromatic systems. However, dedicated studies with detailed findings for this compound itself could not be located.

Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables for the following requested sections:

Computational and Theoretical Chemistry Studies5.1. Quantum Chemical Calculations Density Functional Theory Based 5.1.1. Molecular Geometry Optimization and Conformational Landscapes5.1.2. Electronic Structure Analysis: Frontier Molecular Orbitals Homo, Lumo, Energy Gap 5.1.3. Molecular Electrostatic Potential Mep Mapping5.1.4. Vibrational Frequency Analysis for Spectroscopic Correlations5.2. Spectroscopic Property Prediction and Validation5.2.1. Theoretical Nmr Chemical Shift Calculations Giao Approximation

Spectroscopic Property Prediction and Validation

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. nii.ac.jp It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital, and the oscillator strengths, which determine the intensity of the absorption peaks. chemrxiv.org This method is widely used for its balance of computational cost and accuracy in predicting the spectra of medium-sized organic molecules. nii.ac.jp

A TD-DFT analysis of this compound would involve optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies. The results would provide the maximum absorption wavelengths (λmax) and help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are crucial for understanding the compound's photophysical properties. mdpi.com

Despite the utility of this method, specific TD-DFT calculations for the UV-Vis spectrum of this compound have not been reported in peer-reviewed literature. A theoretical study on a related Schiff-base compound derived from 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, however, has utilized the TD-DFT method to compute its UV-Vis spectra in both gas and ethanol (B145695) phases. researchgate.net

Intermolecular Interaction and Reactivity Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonds. This approach provides a quantitative description of the stabilizing donor-acceptor interactions that occur when electron density moves from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, an NBO analysis would elucidate the intramolecular hydrogen bonding between the hydroxyl and amino groups, as well as the electronic effects of the bromine and fluorine substituents on the aromatic ring. The analysis quantifies the energy of these interactions, providing insight into the molecule's stability and conformational preferences. While NBO analysis is a standard computational tool, specific studies detailing the intramolecular interactions of this compound are not available in the scientific literature.

Ligand-docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. These studies are fundamental in drug discovery and molecular biology for understanding molecular recognition, predicting binding affinities, and designing novel therapeutic agents.

In the context of this compound, which serves as an intermediate in the synthesis of potential drug candidates, ligand-docking studies would be invaluable. myskinrecipes.com Such studies could predict how this molecule or its derivatives might interact with specific biological targets, such as enzyme active sites. The analysis would reveal key binding interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions, guiding the design of more potent and selective compounds. Currently, there are no published ligand-docking studies specifically featuring this compound as the ligand.

Prediction of Advanced Photophysical and Electronic Properties

Polarizability (α) and hyperpolarizability (β) are fundamental electronic properties that describe how the charge distribution in a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are of significant interest for applications in nonlinear optics (NLO), which have roles in technologies like optical switching and data processing.

Computational methods, particularly DFT, are used to calculate these properties. For this compound, the presence of electron-donating (amino, hydroxyl) and electron-withdrawing/halide (bromo, fluoro) groups on the π-conjugated aromatic system suggests potential for NLO activity. Theoretical calculations would quantify the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of the molecule. While a study on a Schiff base derived from a similar phenol (B47542) showed that its predicted NLO properties were much greater than those of the standard material urea, specific calculations for this compound itself are not documented in the literature. researchgate.net

Table 1: Hypothetical Data Table for NLO Properties

Since no specific data exists for this compound, this table is presented as an example of how such data would be structured.

| Property | Symbol | Calculated Value | Units |

| Dipole Moment | µ | Data not available | Debye |

| Mean Polarizability | <α> | Data not available | a.u. |

| First Hyperpolarizability | β | Data not available | a.u. |

Computational chemistry allows for the calculation of various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. These calculations are crucial for understanding the stability of a molecule and the energetics of chemical reactions in which it participates.

For this compound, these theoretical calculations could predict its heat of formation, thermal stability, and equilibrium constants for various reactions. This information is valuable for optimizing synthetic procedures and understanding the compound's behavior under different conditions. A computational study on a related derivative calculated the changes in thermodynamic properties with temperature and determined the Gibbs free energy of formation. researchgate.net However, a similar detailed thermodynamic analysis for this compound has not been published.

Table 2: Hypothetical Data Table for Thermodynamic Properties at 298.15 K

This table is for illustrative purposes only, as specific calculated data for the target compound is not available.

| Property | Symbol | Calculated Value | Units |

| Enthalpy | H | Data not available | kcal/mol |

| Entropy | S | Data not available | cal/mol·K |

| Gibbs Free Energy | G | Data not available | kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. fiveable.me For substituted phenols, such as this compound, QSAR studies provide valuable insights into the mechanisms of action by identifying the key physicochemical and structural features that govern their interactions with biological systems. jst.go.jpresearchgate.net These models are instrumental in predicting the activity of new compounds, thereby guiding the design and optimization of molecules with desired biological or toxicological profiles. fiveable.menih.gov

Research in the field has demonstrated that the biological activities of substituted phenols are often dominated by two main parameters: hydrophobicity and electronic effects. jst.go.jpresearchgate.net Hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (log P), influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. jst.go.jpresearchgate.net Electronic properties, described by parameters like Hammett sigma constants (σ) or calculated molecular orbital energies, dictate the compound's reactivity and its capacity for forming intermolecular interactions such as hydrogen bonds and electrostatic interactions. jst.go.jpnih.gov

A hypothetical QSAR study for a series of substituted phenols, including this compound, could be designed to elucidate the structural requirements for a specific biological endpoint, such as enzyme inhibition or cytotoxicity. In such a study, a series of analogues would be synthesized, and their biological activities determined. Concurrently, a range of molecular descriptors for each compound would be calculated using computational chemistry methods.

Table 1: Hypothetical dataset for a QSAR study of substituted phenols.

| Compound | Biological Activity (-log IC50) | log P | Hammett Constant (σ) | Dipole Moment (Debye) |

| Phenol | 4.20 | 1.46 | 0.00 | 1.70 |

| 4-Chlorophenol | 4.85 | 2.39 | 0.23 | 2.29 |

| 4-Nitrophenol | 5.50 | 1.91 | 0.78 | 5.14 |

| 4-Methylphenol | 4.35 | 1.94 | -0.17 | 1.63 |

| This compound | 5.95 | 2.58 | 0.59 | 3.45 |

| 2,4-Dichlorophenol | 5.70 | 3.06 | 0.46 | 1.58 |

| 2-Amino-4-chlorophenol | 5.10 | 1.95 | 0.15 | 2.89 |

Using multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR model could be generated. A potential model derived from the hypothetical data in Table 1 might look like the following equation:

-log IC50 = 0.85 * log P + 1.25 * σ - 0.15 * Dipole Moment + 3.50

Table 2: Statistical parameters of the hypothetical QSAR model.

| Parameter | Value |

| R² (Coefficient of determination) | 0.92 |

| q² (Cross-validated R²) | 0.85 |

| s (Standard deviation of error) | 0.18 |

| F (F-statistic) | 45.6 |

The high R² and q² values in this hypothetical model would indicate a strong correlation between the selected descriptors and the biological activity, suggesting the model has good predictive power.

From this QSAR model, several mechanistic insights regarding this compound could be inferred. The positive coefficient for log P suggests that increased hydrophobicity enhances biological activity, likely by facilitating the transport of the compound to its site of action. The positive coefficient for the Hammett constant (σ) indicates that electron-withdrawing groups, which increase the acidity of the phenolic hydroxyl group, are beneficial for activity. This suggests that the phenolate form of the compound might be crucial for its interaction with the biological target. The smaller, negative coefficient for the dipole moment might imply that while polarity plays a role, it is less significant than hydrophobicity and electronic effects for this particular biological endpoint.

By analyzing the contributions of the bromine, fluorine, and amino groups in this compound to these parameters, a deeper understanding of its activity can be achieved. The halogen atoms (bromine and fluorine) are electron-withdrawing and increase hydrophobicity, which, according to the model, would enhance activity. The amino group, being electron-donating, might seem counterintuitive to the model's preference for electron-withdrawing character. However, its ability to form hydrogen bonds could provide additional specific interactions with the target site that are not fully captured by the general electronic descriptor (σ) alone, highlighting the complexity of structure-activity relationships.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies and Molecular Target Identification

The potential of 2-Amino-4-bromo-5-fluorophenol and its structural analogs as enzyme inhibitors has been a subject of scientific inquiry. The presence of halogen atoms and a hydroxyl group can enhance its binding affinity to the active sites of enzymes, potentially modulating their catalytic activity.

The binding of phenolic compounds to enzymes can be influenced by the nature and position of their substituents. For instance, the hydroxyl group can form crucial hydrogen bonds within an enzyme's active site, stabilizing the compound-enzyme complex. smolecule.com The bromine and fluorine atoms on this compound can further influence these interactions, potentially leading to competitive inhibition by blocking substrate access to the active site or allosteric modulation by binding to a different site and inducing a conformational change in the enzyme. vulcanchem.com

Studies on similar halogenated phenols suggest that they can interact with various enzymes. For example, some halogenated phenols have been investigated for their ability to inhibit enzymes like acetylcholinesterase. smolecule.com While direct studies on this compound's interaction with specific enzymes are not extensively detailed in the provided results, the general principles of enzyme inhibition by phenolic compounds provide a framework for understanding its potential mechanisms. The cumulative electron-withdrawing effects of the bromine and fluorine substituents may also play a role in its binding affinity.

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For this compound, the specific arrangement of its functional groups is critical to its potential as an enzyme inhibitor. vulcanchem.com

The following table outlines the key structural features and their potential influence on enzyme inhibition:

| Functional Group | Position | Potential Contribution to Enzyme Inhibition |

| Amino Group | 2 | Can act as a hydrogen bond donor and provides a site for potential interactions within the enzyme's active site. vulcanchem.com |

| Bromine Atom | 4 | Influences the electronic distribution of the aromatic ring and can participate in halogen bonding, potentially enhancing binding affinity. vulcanchem.com |

| Fluorine Atom | 5 | Affects the compound's lipophilicity and metabolic stability, which can influence its access to and interaction with the enzyme. vulcanchem.com |

| Hydroxyl Group | 1 | Acts as a key hydrogen bond donor, anchoring the molecule within the active site of the target enzyme. smolecule.com |

Research on related compounds has shown that even slight modifications to the structure, such as the position of the halogen atoms, can significantly alter the inhibitory activity. This highlights the importance of the specific substitution pattern found in this compound.

Antimicrobial Research Applications

Preliminary research has indicated that this compound and its derivatives possess antimicrobial properties, suggesting their potential as leads for the development of new antibacterial and antifungal agents.

Studies have shown that compounds structurally similar to this compound exhibit activity against various bacterial and fungal strains. For example, certain bromophenol derivatives have demonstrated efficacy against Mycobacterium tuberculosis. jst.go.jp Other related halogenated phenols have been investigated for their activity against Escherichia coli and Staphylococcus aureus. smolecule.com

The following table summarizes the reported antimicrobial activities of structurally related compounds:

| Compound | Organism | Activity |

| meta-Amido bromophenol derivatives | Mycobacterium tuberculosis H37Ra and H37Rv | Potent inhibitory activity. jst.go.jp |

| 2-Bromo-3-chloro-5-fluorophenol (B1413355) derivatives | Escherichia coli, Staphylococcus aureus | Potential antibacterial properties. smolecule.com |

| 2-Bromo-4-fluorophenol | Fungal strains | Higher fungicidal activity compared to other phenolic compounds. |

The antimicrobial mechanism of phenolic compounds often involves the disruption of microbial cell membranes, leading to cell death. The lipophilic nature of the halogenated phenol (B47542) allows it to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell lysis.

Another potential mechanism of action is the inhibition of essential microbial enzymes. By binding to the active sites of enzymes involved in critical metabolic pathways, these compounds can disrupt cellular processes and inhibit microbial growth. biosynth.com For example, 2-Amino-5-fluorophenol (B134415), a related compound, has been shown to inhibit fatty acid synthase in Candida albicans and Trichophyton mentagrophytes. biosynth.com

Cytotoxicity and Antiproliferative Activity in Advanced Cellular Models

Preliminary investigations have explored the potential of this compound and its derivatives as cytotoxic and antiproliferative agents in cancer cell lines.

Research on structurally similar compounds has demonstrated their ability to inhibit the growth of various cancer cells. smolecule.com For instance, derivatives of 2-bromo-3-chloro-5-fluorophenol have shown promise in inhibiting the growth of certain leukemia cell lines. smolecule.com Furthermore, a study on novel diaryl guanidinium (B1211019) derivatives, for which this compound was a starting material, assessed their cytotoxic activity in cell line models of promyelocytic leukemia, breast, cervical, and colorectal carcinomas. researchgate.net

The cytotoxic effects of these compounds may be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. One study on a related compound indicated that it might induce apoptosis via the mitochondrial pathway.

The following table presents data on the cytotoxic activity of a related Schiff base compound against a cancer cell line:

| Compound | Cell Line | IC50 (µg/mL) after 72h |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid (a Schiff base) | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 nih.gov |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid (a Schiff base) | Normal Human Gingival Fibroblasts (NHGF) | 977.24 nih.gov |

This data suggests a degree of selectivity for cancer cells over normal cells, a desirable characteristic for potential anticancer agents.

Design and Synthesis of Derivatives for Enhanced Biological Potency

The chemical scaffold of this compound and its close structural isomers serve as valuable starting points in medicinal chemistry for the development of novel therapeutic agents. The strategic placement of the amino, hydroxyl, bromo, and fluoro groups on the phenyl ring allows for a multitude of chemical modifications. Researchers design and synthesize derivatives of this core structure to systematically explore the structure-activity relationship (SAR), aiming to enhance biological potency, improve selectivity for a specific target, and optimize pharmacokinetic properties. The following sections detail research findings where analogs of this compound have been derivatized to create potent inhibitors for various biological targets.

Derivatives as Kinase Inhibitors

Kinases are a critical class of enzymes often targeted in drug discovery, particularly in oncology and neurodegenerative diseases. The aminophenol scaffold is frequently used as a key building block that can be incorporated into larger, more complex heterocyclic systems designed to fit into the ATP-binding pocket of a target kinase.

One research effort focused on developing inhibitors for DYRK1A, a kinase implicated in diseases such as Down Syndrome and Alzheimer's disease. researchgate.net In this study, 4-amino-2-fluorophenol (B116865) (a structural isomer of this compound) was used as a key intermediate. It was reacted with a functionalized carbonitrile to construct a thiazolo[5,4-f]quinazoline core. researchgate.net The resulting derivative, 8j , demonstrated significant inhibitory activity against the DYRK1A enzyme. The synthesis involved a multi-step process culminating in the addition of the aminophenol, which was crucial for the final structure's biological activity. researchgate.net

Similarly, in the pursuit of novel c-Met kinase inhibitors for cancer treatment, 4-amino-2-fluorophenol was employed to synthesize 4-phenoxy substituted pyridine (B92270) derivatives. nih.gov The synthesis was achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the aminophenol displaced a chlorine atom on the pyridine ring under basic conditions (NaH in DMF or DMSO). nih.gov This strategic addition of the substituted phenol moiety is a common approach to enhance binding affinity to the target protein.

| Derivative | Target Kinase | Biological Activity (IC₅₀) | Starting Phenol | Reference |

| 8j (A thiazolo[5,4-f]quinazoline derivative) | DYRK1A | 7.94 nM | 4-Amino-2-fluorophenol | researchgate.net |

| 8f (A thiazolo[5,4-f]quinazoline derivative) | DYRK1A | 0.28 nM | 4-Bromo-2-fluoroaniline* | researchgate.net |

| 32 (A 4-phenoxy substituted pyridine) | c-Met | Not specified in abstract | 4-Amino-2-fluorophenol | nih.gov |

| Note: 4-Bromo-2-fluoroaniline is a close structural analog, lacking the hydroxyl group. |

Derivatives as Antimicrobial Agents

The development of new antimicrobial agents is critical to combatting drug-resistant pathogens. The bromophenol scaffold has been identified as a promising core for novel antitubercular drugs. In one study, a series of meta-amido bromophenols were designed and synthesized based on a lead compound, a 4-bromo derivative (3 ), which showed good inhibitory activity against Mycobacterium tuberculosis. jst.go.jp

The design strategy involved creating various amide derivatives to probe the effect of different substituents on potency. While the direct precursor was 4-bromo-3-methoxyaniline, the synthetic principles are directly applicable to isomers like this compound. The research found that the introduction of electron-withdrawing and hydrophobic groups, such as a trifluoromethyl (CF₃) group, at the para-position of the appended phenyl ring led to a significant increase in activity. Derivative 6r was found to have a minimum inhibitory concentration (MIC) 20-fold lower than the initial lead compound. jst.go.jp

| Derivative | Substituent at para-position | MIC against M. tuberculosis H37Ra (μg/mL) | Reference |

| 3 | H | 12.5 | jst.go.jp |

| 6k | Cl | 3.12 | jst.go.jp |

| 6l | F | 6.25 | jst.go.jp |

| 6m | Br | 3.12 | jst.go.jp |

| 6r | CF₃ | 0.78 | jst.go.jp |

Derivatives as Antiviral Agents

The aminophenol structure is also a key component of the antimalarial drug amodiaquine (B18356), which has been explored for other indications. In a search for anti-SARS-CoV-2 agents, researchers designed and synthesized a series of amodiaquine analogs. jst.go.jp The design rationale included introducing electron-withdrawing groups, such as halogens, into the 4-aminophenol (B1666318) unit to suppress its in vivo oxidation into reactive quinone imines. jst.go.jp

| Derivative | Starting Phenol | Synthetic Method | Biological Activity (VeroE6/TMPRSS2 cells) | Reference |

| Amodiaquine (ADQ) | 4-Aminophenol | - | EC₅₀: ~6 µM, CC₅₀: ~31 µM | jst.go.jp |

| 1b | 4-Amino-2-fluorophenol | Microwave-assisted condensation | Not explicitly stated for 1b alone, but part of a series designed for improved properties. | jst.go.jp |

Applications in Advanced Materials and Pharmaceutical Intermediates Research Context

Utilization in Complex Organic Molecule Synthesis

The unique substitution pattern of 2-Amino-4-bromo-5-fluorophenol offers multiple reactive sites, allowing for its use as a foundational building block in multi-step organic synthesis.

This compound and its derivatives are recognized as valuable intermediates in the development of new pharmaceutical and agrochemical compounds. smolecule.comnbinno.com The hydrochloride salt of the compound, 5-bromo-4-fluoro-2-hydroxyaniline hydrochloride, is noted for its use as a starting material in the synthesis of novel drugs. lookchem.com The presence of fluorine is particularly significant, as fluorinated building blocks are widely used in drug discovery to enhance the metabolic stability and binding affinity of active pharmaceutical ingredients (APIs). ossila.comossila.com

The compound serves as a key intermediate for creating more complex molecules, leveraging its reactive functional groups for further chemical transformations. smolecule.comlookchem.com While specific drug candidates are not always detailed in publicly available literature, the general class of halogenated aminophenols is crucial in medicinal chemistry and the development of agrochemicals such as pesticides and herbicides. smolecule.comnbinno.com Its structural framework allows for the introduction of diverse functionalities, making it a valuable component in the synthesis of target molecules with desired biological activities. nbinno.com

The ortho-aminophenol moiety is a classic precursor for the synthesis of various fused heterocyclic systems. The adjacent amino (-NH2) and hydroxyl (-OH) groups in this compound make it an ideal starting material for constructing benzoxazole (B165842) and benzoxazine (B1645224) derivatives through cyclization reactions. vulcanchem.comossila.com

For instance, the parent compound 2-amino-4-fluorophenol (B1270792) is known to react with 1,2-diketones to yield fluorescent benzoxazine derivatives and with 1,1'-dibromoethene derivatives to form functionalized benzoxazoles. ossila.com This reactivity is directly translatable to this compound, allowing it to serve as a scaffold for complex heterocyclic structures. These heterocyclic cores are prevalent in many biologically active compounds, making this application significant for pharmaceutical research.

Development of Fluorescent Probes and Dyes

Substituted aminophenols are integral to the synthesis of various dyes and fluorescent materials. Research has identified this compound hydrochloride as a precursor in the production of dyes, where its chemical structure contributes to the properties of the final colorant. lookchem.com

The potential for this compound in fluorescent applications is further underscored by research on related molecules. As an example, fluorescent benzoxazine derivatives have been successfully synthesized from 2-amino-4-fluorophenol, demonstrating that this core structure is suitable for creating fluorophores. ossila.com The synthesis of various disubstituted benzofurazan (B1196253) compounds, which are known for their fluorescent properties, often involves precursors with similar functional arrangements, highlighting the potential of this compound in developing new sensitive and selective fluorescent reagents. researchgate.net

Exploration in Nonlinear Optical (NLO) Materials

There is growing research interest in organic molecules with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics. A Schiff base derivative, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, was synthesized and specifically investigated for its NLO characteristics. researchgate.net The synthesis of this Schiff base involves the reaction of an aminophenol with a substituted aldehyde, indicating a direct synthetic link to this compound.

In a detailed study, researchers used experimental techniques (FT-IR, UV-Vis, NMR) and theoretical calculations (Density Functional Theory, DFT) to analyze the Schiff base. researchgate.net The calculations of its dynamic polarizability and first-order hyperpolarizability revealed that the molecule possesses significant NLO properties, suggesting it could be a good candidate for NLO materials. researchgate.net The investigation of such derivatives underscores the potential of the this compound scaffold in the field of advanced optical materials. researchgate.netacs.org

Future Research Directions and Challenges for 2 Amino 4 Bromo 5 Fluorophenol

As a key halogenated aromatic intermediate, 2-Amino-4-bromo-5-fluorophenol stands at the crossroads of advanced pharmaceutical synthesis and materials science. While its primary role to date has been as a structural scaffold for complex bioactive molecules, significant future potential lies in overcoming existing challenges and exploring new scientific frontiers. The following sections outline critical areas for future research and development focused on this compound.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 2-Amino-4-bromo-5-fluorophenol, and how can purity be optimized?

- Methodology : Multi-step synthesis typically begins with halogenated phenol precursors. For example, bromination and fluorination of aminophenol derivatives under controlled conditions (e.g., using HBr or Br₂ for bromination and HF/amine complexes for fluorination). Purification via column chromatography or recrystallization improves purity (>95%). Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

- Key considerations : Temperature control during halogenation minimizes side reactions (e.g., dehalogenation). Use inert atmospheres to prevent oxidation of the amino group .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments. For instance, deshielding effects from bromo/fluoro groups are detectable in aromatic proton signals.

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 206.01) and fragmentation patterns .

- X-ray crystallography : Resolves precise bond angles and intermolecular interactions (e.g., hydrogen bonding involving -OH and -NH₂ groups) .

Q. What are the primary applications of this compound in organic synthesis?

- Applications : Acts as a versatile intermediate for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The bromo group facilitates cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the amino group enables functionalization (e.g., acylation, sulfonation) .

- Example : Coupling with boronic acids to introduce aryl/heteroaryl moieties, enhancing bioactivity in drug candidates .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Analysis :

- Steric effects : The bulky bromo group at position 4 hinders electrophilic attack, directing substitutions to positions 2 or 5.

- Electronic effects : The electron-withdrawing fluoro group at position 5 deactivates the ring, slowing reactions unless activated by the amino group (-NH₂) via resonance .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-response assays : Establish IC₅₀ values across multiple cell lines to differentiate target-specific effects from general toxicity.

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT/WST-1) to decouple inhibitory activity from cytotoxicity .

- Control experiments : Use structural analogs (e.g., 2-Amino-4-bromo-6-fluorophenol) to isolate the impact of substituent positioning .

Q. What computational strategies predict the compound’s reactivity in complex reaction environments?

- Approach :

- DFT calculations : Model transition states and electron density maps to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics (MD) : Simulate solvent effects and intermolecular interactions (e.g., hydrogen bonding with polar aprotic solvents like DMF) .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Guidelines :

- Ventilation : Use fume hoods to mitigate inhalation risks from potential HBr/HF byproducts.

- PPE : Acid-resistant gloves and goggles prevent dermal/ocular exposure.

- Storage : Keep at 0–6°C in airtight containers to prevent degradation .

- Emergency measures : Neutralize spills with calcium carbonate or sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.